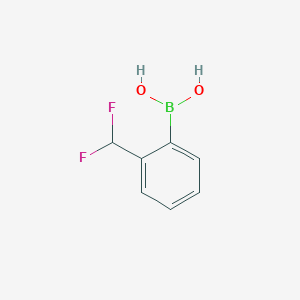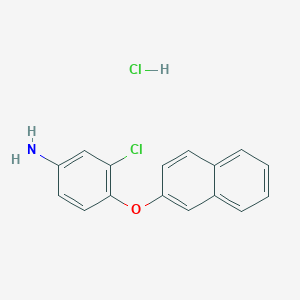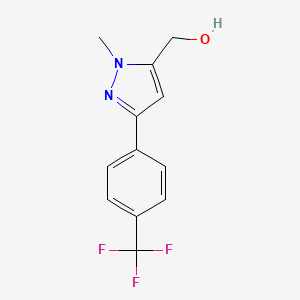
(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol
Vue d'ensemble
Description
“(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” is a chemical compound with the linear formula C18H15F3N2OS . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” are not available, similar compounds have been studied. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields .
Applications De Recherche Scientifique
Agrochemical Industry
Pyrazoles, including the compound , are known for their potential applications in the agrochemical industry. They can be utilized as pesticides due to their ability to disrupt the life cycle of pests affecting crops . The trifluoromethyl group in particular may enhance the biological activity and stability of these compounds, making them more effective as agrochemical agents.
Anti-inflammatory Medications
The anti-inflammatory properties of pyrazoles make them suitable for use in the development of new anti-inflammatory drugs . The structural features of this compound, such as the trifluoromethyl group, could potentially improve the efficacy and potency of these medications .
Antitumor Drugs
Research has indicated that pyrazoles can serve as antitumor agents . The compound’s ability to interact with various biological targets makes it a candidate for the development of novel cancer therapies .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is often incorporated into molecules to enhance their pharmacological profile. This compound could be used as a building block for creating more complex molecules with improved drug-like properties .
Drug Synthesis
The compound can be involved in the synthesis of more complex drug molecules. Its structural complexity and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals .
Biological Activity Enhancement
The presence of the trifluoromethyl group can increase the chemical and metabolic stability of a drug, which is crucial for developing long-lasting therapeutic agents. This compound could be used to enhance the biological activity of drugs .
Antibiotic Activity
Fused-ring triketones, which are structurally related to the compound , have shown antibiotic properties . This suggests potential applications in creating new antibiotics to combat resistant bacteria .
Fluorine Chemistry Research
The compound can contribute to the field of organo-fluorine chemistry , where fluorine incorporation leads to unique behaviors in organic molecules. This has applications in medicines, electronics, agrochemicals, and catalysis .
Safety and Hazards
The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for this compound are not available, the development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorinated fused-ring pyrazoles may possess medicinally useful properties , and it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Propriétés
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFNWGFKSVNBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

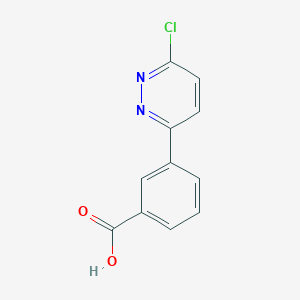

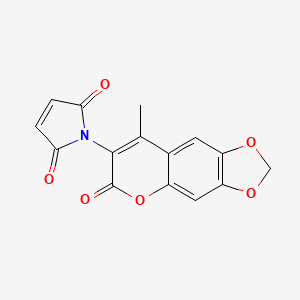

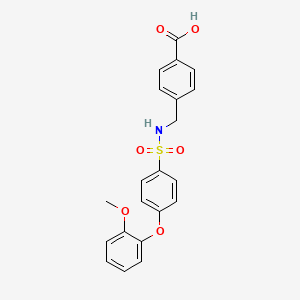
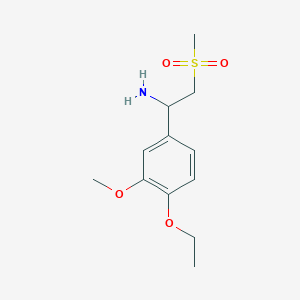



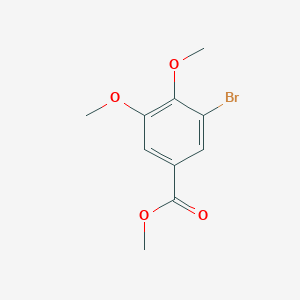
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
